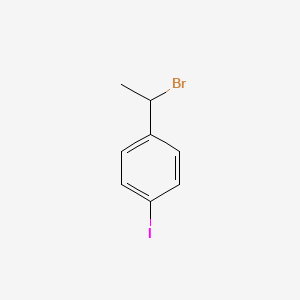
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a pyrrolidinyl group connected via a propoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the benzeneacetic acid derivative. The key steps include:
Formation of the Benzeneacetic Acid Derivative: This can be achieved through the Friedel-Crafts acylation of benzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propoxy Linker: The benzeneacetic acid derivative is then reacted with 3-chloropropanol under basic conditions to introduce the propoxy linker.
Attachment of the Pyrrolidinyl Group: Finally, the intermediate product is reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring or the pyrrolidinyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may play a crucial role in binding to these targets, while the benzeneacetic acid moiety could facilitate the compound’s entry into cells and its subsequent metabolic processing. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: A simpler analog with a benzene ring and acetic acid moiety.
Pyrrolidine derivatives: Compounds containing the pyrrolidinyl group, such as pyrrolidine-2,5-diones.
Propoxy derivatives: Compounds with a propoxy linker, such as 3-(propoxy)benzoic acid.
Uniqueness
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidinyl group linked via a propoxy chain to the benzeneacetic acid core distinguishes it from simpler analogs and provides a versatile scaffold for further functionalization and application.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
146402-83-7 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-[2-(3-pyrrolidin-1-ylpropoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H21NO3/c17-15(18)12-13-6-1-2-7-14(13)19-11-5-10-16-8-3-4-9-16/h1-2,6-7H,3-5,8-12H2,(H,17,18) |
Clave InChI |
CPQXZUSKVOJXOE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCOC2=CC=CC=C2CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8774321.png)





![4-Fluoro-2-(trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8774375.png)


